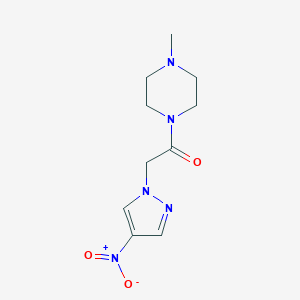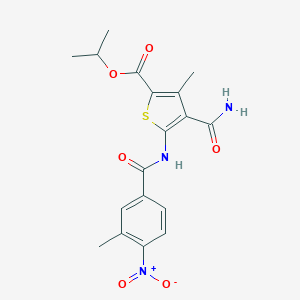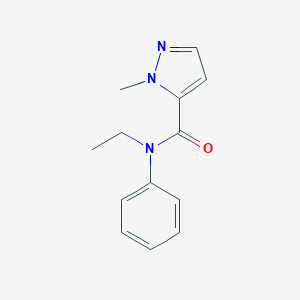![molecular formula C22H20N4O4 B259510 N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide, also known as C16, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. C16 has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide is not fully understood. However, studies have suggested that this compound may act by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress-induced damage. Additionally, this compound has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to possess potent pharmacological properties, making it a promising candidate for the development of new drugs. However, this compound also has some limitations for lab experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize and analyze. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, studies are needed to determine the efficacy and safety of this compound in animal models and humans. Third, studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Fourth, studies are needed to investigate the potential of this compound as a tool for studying various signaling pathways in cells. Finally, studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs.
Synthesemethoden
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide has been the subject of scientific research due to its potential pharmacological properties. Studies have shown that this compound possesses anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress-induced damage.
Eigenschaften
Molekularformel |
C22H20N4O4 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-acetyl-N-[3-(2-nitroindolo[3,2-b]quinolin-10-yl)propyl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-14(27)24(15(2)28)10-5-11-25-20-7-4-3-6-18(20)22-21(25)13-16-12-17(26(29)30)8-9-19(16)23-22/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
InChI-Schlüssel |
LZHUJEOYZXYROC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)C |
Kanonische SMILES |
CC(=O)N(CCCN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)


![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)



methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)